Blood-Brain Barrier Penetration: UCPH-102 vs. UCPH-101
UCPH-102 demonstrates blood-brain barrier permeability that is absent in the closely related analog UCPH-101. Following oral administration at 40 mg/kg in rats, UCPH-102 achieves a brain concentration of 6.67 μM at 1 hour post-dose, with a corresponding plasma concentration of 10.5 μM, yielding a brain-to-plasma ratio of approximately 0.64. In contrast, UCPH-101 is unable to penetrate the blood-brain barrier and is therefore unsuitable for in vivo CNS studies [1]. This represents a qualitative rather than merely quantitative differentiation in experimental utility.
| Evidence Dimension | Brain penetration (concentration at 1 h post-dose) and BBB permeability |
|---|---|
| Target Compound Data | Brain concentration: 6.67 μM; Plasma concentration: 10.5 μM; Brain-to-plasma ratio: ~0.64 |
| Comparator Or Baseline | UCPH-101: Does not penetrate blood-brain barrier; brain exposure negligible; unsuitable for in vivo CNS studies |
| Quantified Difference | Qualitative difference: UCPH-102 is BBB-permeable; UCPH-101 is not BBB-permeable |
| Conditions | Male Sprague-Dawley rats; oral administration at 40 mg/kg; samples collected at 1 hour post-dose [1] |
Why This Matters
Procurement of UCPH-101 for any experiment requiring central nervous system exposure will yield negative or uninterpretable results regardless of in vitro potency, making UCPH-102 the only viable option among the UCPH series for in vivo neuroscience applications.
- [1] Haym I, et al. Bioavailability Studies and in vitro Profiling of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitor UCPH-102. ChemMedChem. 2016;11(4):403-419. PMID: 26797816. DOI: 10.1002/cmdc.201500527. View Source
